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molecular formula C18H16N2O2S B8500234 3-Amino-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide

3-Amino-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide

Cat. No. B8500234
M. Wt: 324.4 g/mol
InChI Key: BBBKPAOKXULRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260448B2

Procedure details

p-Anisidine (29 mg, 0.24 mmol) was dissolved in toluene (2 ml) in a reaction vessel, and trimethylaluminum (2 M in TIIF, 0.12 ml) was added thereto at 0° C. After stirring for 10 min, to the mixture was added methyl 3-amino-4-phenylthiophene-2-carboxylate (50 mg, 0.21 mmol). The resulting mixture was heated to reflux at 120° C. for 16 hr. The completion of the reaction was confirmed by TLC. The reaction mixture was allowed to cool to room temperature, extracted with EtOAc, dried over anhydrous MgSO4, and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (hexane:EtOAc=5:1) to give (57 mg, 0.18 mmol, 84% yield) of the title compound.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.C[Al](C)C.[NH2:14][C:15]1[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:18][S:17][C:16]=1[C:26](OC)=[O:27]>C1(C)C=CC=CC=1>[NH2:14][C:15]1[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:18][S:17][C:16]=1[C:26]([NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:27]

Inputs

Step One
Name
Quantity
29 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
C[Al](C)C
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=CC=CC=C1)C(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min, to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (hexane:EtOAc=5:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(SC=C1C1=CC=CC=C1)C(=O)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mmol
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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